REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[O:7][CH:6]([O:8][CH:9]([CH:49]2[CH:53]([OH:54])[CH:52]([OH:55])[CH:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]([C:46](O)=[O:47])[NH:11][CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:43])[CH3:42])[NH:18][C:19](=[O:39])[CH:20]([CH:32]2[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]2)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[CH:5]([O:64][CH3:65])[CH:4]1[OH:66].[N:67]1[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=1.[CH3:73][OH:74]>O>[CH3:6][C:5](=[O:64])[CH2:4][C:3](=[O:7])[CH3:2].[CH2:51]([N:56]=[C:57]=[O:63])[CH2:52][CH2:53][CH2:49][CH3:9].[NH2:1][CH2:2][C@H:3]1[O:7][CH:6]([O:8][C@@H:9]([C@@H:49]2[C@@H:53]([OH:54])[C@@H:52]([OH:55])[C@H:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:42])[CH3:43])[NH:18][C:19](=[O:39])[CH:20]([CH:32]3[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]3)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[C:73](=[O:74])[N:67]([CH2:72][CH2:71][CH2:70][CH2:69][CH3:68])[C:46]2=[O:47])[C@H:5]([O:64][CH3:65])[C@H:4]1[OH:66]
|
Name
|
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
NCC1C(C(C(O1)OC(C(NCCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)C(=O)O)C1OC(C(C1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared by the procedure of Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 100 μL |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30 μmol |
Name
|
|
Type
|
product
|
Smiles
|
NC[C@@H]1[C@@H]([C@H](C(O1)O[C@H](C1C(N(C(N1CCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)=O)CCCCC)=O)[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[O:7][CH:6]([O:8][CH:9]([CH:49]2[CH:53]([OH:54])[CH:52]([OH:55])[CH:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]([C:46](O)=[O:47])[NH:11][CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:43])[CH3:42])[NH:18][C:19](=[O:39])[CH:20]([CH:32]2[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]2)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[CH:5]([O:64][CH3:65])[CH:4]1[OH:66].[N:67]1[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=1.[CH3:73][OH:74]>O>[CH3:6][C:5](=[O:64])[CH2:4][C:3](=[O:7])[CH3:2].[CH2:51]([N:56]=[C:57]=[O:63])[CH2:52][CH2:53][CH2:49][CH3:9].[NH2:1][CH2:2][C@H:3]1[O:7][CH:6]([O:8][C@@H:9]([C@@H:49]2[C@@H:53]([OH:54])[C@@H:52]([OH:55])[C@H:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:42])[CH3:43])[NH:18][C:19](=[O:39])[CH:20]([CH:32]3[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]3)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[C:73](=[O:74])[N:67]([CH2:72][CH2:71][CH2:70][CH2:69][CH3:68])[C:46]2=[O:47])[C@H:5]([O:64][CH3:65])[C@H:4]1[OH:66]
|
Name
|
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
NCC1C(C(C(O1)OC(C(NCCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)C(=O)O)C1OC(C(C1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared by the procedure of Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 100 μL |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30 μmol |
Name
|
|
Type
|
product
|
Smiles
|
NC[C@@H]1[C@@H]([C@H](C(O1)O[C@H](C1C(N(C(N1CCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)=O)CCCCC)=O)[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |